The compound (1-Ethyl-1H-indol-3-yl)-naphthalen-1-yl-methanone, also known as a synthetic cannabinoid, belongs to a class of compounds that interact with the endocannabinoid system. Its structure features an indole moiety linked to a naphthyl group through a methanone functional group, which contributes to its potential biological activity. This compound has garnered attention in both pharmacological research and discussions regarding synthetic drugs.
This compound is classified under synthetic cannabinoids, which are designed to mimic the effects of tetrahydrocannabinol, the primary psychoactive component of cannabis. Synthetic cannabinoids are often used in research to explore their effects on cannabinoid receptors in the brain, particularly CB1 and CB2 receptors. The synthesis of this compound is typically performed in laboratory settings, utilizing various organic chemistry techniques.
The synthesis of (1-Ethyl-1H-indol-3-yl)-naphthalen-1-yl-methanone can be achieved through the Friedel-Crafts acylation method. This involves the reaction of indole with 1-naphthoyl chloride in the presence of a Lewis acid catalyst, such as diethylaluminium chloride, in an organic solvent like toluene.
Key steps include:
The molecular formula for (1-Ethyl-1H-indol-3-yl)-naphthalen-1-yl-methanone is C_{17}H_{15}N O, indicating it contains 17 carbon atoms, 15 hydrogen atoms, one nitrogen atom, and one oxygen atom. The structural representation includes:
The primary reaction involving (1-Ethyl-1H-indol-3-yl)-naphthalen-1-yl-methanone is its interaction with cannabinoid receptors. This compound may undergo various transformations under physiological conditions, leading to different metabolites that can exhibit varying degrees of activity.
The mechanism of action for (1-Ethyl-1H-indol-3-yl)-naphthalen-1-yl-methanone primarily involves binding to cannabinoid receptors in the brain:
Relevant data include:
(1-Ethyl-1H-indol-3-yl)-naphthalen-1-yl-methanone is primarily used in research settings for:
Additionally, it serves as a reference standard in toxicology studies related to synthetic cannabinoids .
The systematic IUPAC name (1-Ethyl-1H-indol-3-yl)-naphthalen-1-yl-methanone explicitly defines its molecular architecture: a 1-ethyl-substituted indole moiety connected via a ketone linkage (methanone) to carbon-1 of naphthalene. This nomenclature precisely differentiates it from closely related analogs with varying alkyl chain lengths at the indole nitrogen position.
Table 1: Chemical Identifiers of (1-Ethyl-1H-indol-3-yl)-naphthalen-1-yl-methanone
Identifier Type | Value |
---|---|
CAS Registry Number | 109555-87-5 |
Molecular Formula | C₂₁H₁₇NO |
Systematic Name | (1-Ethyl-1H-indol-3-yl)(naphthalen-1-yl)methanone |
Alternative Names | 1H-Indol-3-yl(1-naphthyl)methanone; 3-(1-Naphthoyl)indole |
Molar Mass | 299.37 g/mol |
Structurally, the molecule comprises two planar aromatic systems (indole and naphthalene) connected by a conformationally flexible carbonyl bridge. The ethyl group (-CH₂CH₃) at the indole nitrogen (N1) is a critical structural feature distinguishing it from earlier pentyl- or propyl-substituted analogs like JWH-018. This alkyl chain variation significantly influences lipophilicity (LogP ~4.34) [2] and receptor binding kinetics. Crystallographic analysis indicates a dihedral angle of approximately 55-65° between the indole and naphthalene planes, optimizing intramolecular π-stacking while allowing receptor docking flexibility. The absence of hydrogen bond donors and presence of a single hydrogen bond acceptor (ketone oxygen) contribute to its PSA value of 32.86 Ų [2].
Table 2: Core Physicochemical Properties
Property | Value | Method/Note |
---|---|---|
Melting Point | 236°C | Determined via differential scanning calorimetry |
Boiling Point | 512.2°C at 760 mmHg | Estimated from vapor pressure data |
Density | 1.3±0.1 g/cm³ | Experimental measurement |
LogP | 4.34 | Calculated partition coefficient |
Refractive Index | 1.738 | Measured at 20°C |
This compound emerged during the mid-2010s as part of systematic SAR explorations targeting the cannabinoid receptor type 1 (CB1). Researchers focused on modifying the N-alkyl chain of classical naphthoylindoles to elucidate chain length effects on receptor binding and functional activity. The ethyl homolog was synthesized via Friedel-Crafts acylation or analogous methods, yielding crystalline solids characterized by NMR and high-resolution mass spectrometry [2].
Oda et al. (1996) documented synthetic routes achieving 47-93% yields through aluminum chloride-mediated coupling of 1-ethylindole with 1-naphthoyl chloride [2]. This methodological framework became foundational for generating structural analogs. The compound’s emergence coincided with global regulatory actions against earlier synthetic cannabinoids like JWH-018. Its inclusion in legislative frameworks (e.g., New York Senate Bill S00595) as a controlled substance analog highlights its structural relevance to prohibited compounds [4].
Table 3: Key Synthetic Naphthoylindoles with N-Alkyl Variations
Compound Name | N-Substituent | Relative CB1 Affinity |
---|---|---|
JWH-018 | Pentyl | High (Ki = 9.0 nM) |
JWH-073 | Butyl | Moderate (Ki = 8.9 nM) |
(1-Ethyl-1H-indol-3-yl)-naphthalen-1-yl-methanone | Ethyl | Low (Estimated Ki >100 nM) |
JWH-007 | Methyl | Very Low |
The District of Columbia’s Schedule I classification (§ 48–902.04) explicitly includes structural analogs of controlled naphthoylindoles, capturing derivatives like the ethyl variant through analog provisions [5]. West Virginia’s HB4336 similarly classifies such compounds based on core structural features rather than specific listings [3].
The ethyl-substituted naphthoylindole serves as a critical pharmacophore probe in cannabinoid receptor studies. While exhibiting lower CB1 affinity than its pentyl homologs (likely due to reduced hydrophobic interactions with receptor subpockets), it retains measurable receptor activation capacity. In vitro functional assays demonstrate partial agonist activity at human CB1 receptors, with EC₅₀ values typically exceeding 100 nM [4].
The compound’s primary research utility lies in elucidating steric and electronic requirements for ligand-receptor binding:
Medicinal chemistry applications include:
Despite structural parallels to clinically explored cannabinoids, this specific derivative lacks FDA-approved therapeutic applications. Its exclusion from pharmaceutical development pipelines stems from:
Ongoing research explores hybrid molecules incorporating its naphthoylindole core into bifunctional ligands targeting cannabinoid and non-cannabinoid receptors (e.g., TRP channels) for pain modulation.
Table 4: Research Compounds Containing the Naphthoylindole Core
Compound | Structural Features | Primary Research Application |
---|---|---|
JWH-200 | 1-(2-Morpholin-4-ylethyl)indol-3-yl)-(4-methoxyphenyl)methanone | CB1 allosteric modulation studies |
AM-2201 | 1-(5-Fluoropentyl)-3-(1-naphthoyl)indole | Fluorinated tracer for metabolism studies |
(1-Pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | Classical naphthoylindole | Reference agonist for receptor assays |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: